

Navigating the Regulatory Maze: A Guide to Amfetaminil Research

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Compound of Interest

Compound Name: Amfetaminil

Cat. No.: B1664851

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This technical support center provides essential guidance for professionals engaged in or considering research with **Amfetaminil**. The following frequently asked questions (FAQs), troubleshooting guides, and detailed protocols address the significant regulatory hurdles and procedural requirements inherent in studying this Schedule IV controlled substance. Our aim is to equip your team with the necessary information to navigate the complex legal and ethical landscape surrounding **Amfetaminil** research, ensuring compliance and fostering a path toward scientific advancement.

Frequently Asked Questions (FAQs)

Q1: What is the legal status of **Amfetaminil** in the United States?

Amfetaminil is classified as a Schedule IV controlled substance under the Controlled Substances Act (CSA).^[1] This designation indicates that it has a low potential for abuse relative to substances in Schedule III and a recognized medical use in treatment in the United States, although it has been largely withdrawn from clinical use.^{[1][2]} Its history of abuse is a critical factor in the stringent regulatory oversight of any proposed research.

Q2: What are the primary regulatory bodies I will need to interact with for **Amfetaminil** research?

Researchers must engage with both the Drug Enforcement Administration (DEA) and the Food and Drug Administration (FDA). The DEA is responsible for regulating controlled substances, including the registration of researchers and the security protocols for handling and storage.[3] [4] The FDA oversees the clinical investigation of new drugs, including the submission of an Investigational New Drug (IND) application before any human trials can commence.[5]

Q3: My research is purely preclinical. Do I still need to register with the DEA?

Yes, any researcher intending to handle a controlled substance, including for in vitro or animal studies, must obtain a DEA registration.[6] The specific registration required for research is DEA Form 225.[6]

Q4: **Amfetaminil** was withdrawn from the market. Does this create additional regulatory hurdles?

Yes, the withdrawn status of **Amfetaminil** adds a layer of complexity. While the process of studying a withdrawn drug for a new therapeutic purpose, known as drug repurposing, is a recognized pathway, it requires a comprehensive justification for its re-evaluation.[7][8] Your IND application will need to present a strong scientific rationale for investigating **Amfetaminil** for a new indication, supported by robust preclinical data.

Q5: What are the key security requirements for storing and handling **Amfetaminil**?

As a Schedule IV substance, **Amfetaminil** must be stored in a securely locked, substantially constructed cabinet.[6] Access must be restricted to authorized personnel only. Meticulous records of the acquisition, use, and disposal of the substance are mandatory and are subject to DEA inspection.[1][9]

Troubleshooting Common Regulatory Hurdles

Problem	Potential Cause	Recommended Solution
DEA Registration Application Delays	Incomplete or inaccurate information on Form 225. Insufficient detail in the research protocol. Lack of state licensure.	Ensure all sections of the application are filled out completely and accurately. Provide a detailed and scientifically sound research protocol. Obtain all necessary state-level licenses and registrations before submitting the DEA application. [4]
IND Application Placed on Clinical Hold	Inadequate preclinical safety data. Flaws in the clinical trial design. Insufficient information on the manufacturing and control of the drug substance.	Conduct comprehensive animal toxicology and pharmacology studies. Design a well-controlled clinical protocol with clear endpoints and patient safety monitoring procedures. Provide detailed Chemistry, Manufacturing, and Controls (CMC) information. [5]
Difficulty Sourcing Amfetaminil for Research	Limited number of DEA-licensed manufacturers for a withdrawn substance.	Identify and contact DEA-registered manufacturers or distributors of Schedule IV substances. This may require significant lead time and documentation.
Institutional Review Board (IRB) Approval Challenges	Concerns about the potential for abuse and patient safety. Inadequate informed consent process.	Develop a robust protocol for monitoring for signs of abuse and dependence in study participants. Create a clear and comprehensive informed consent document that explicitly details the risks associated with a controlled substance.

Experimental Protocols & Regulatory Workflow

Preclinical Research Protocol: Initial Safety and Efficacy Assessment

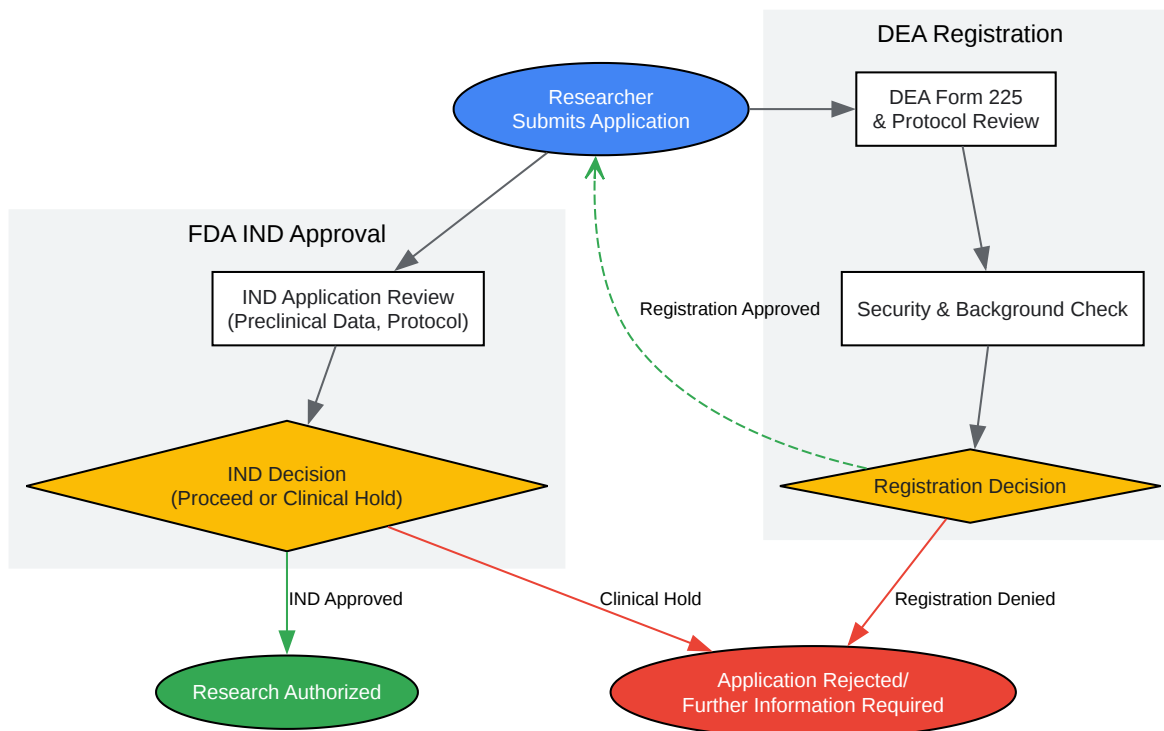
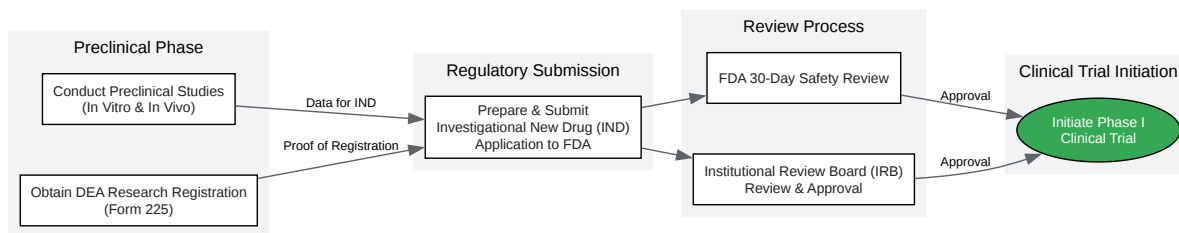
This protocol outlines the essential steps for preclinical evaluation of **Amfetaminil**, a prerequisite for filing an IND application.

- Acquisition of **Amfetaminil**:
 - Obtain a DEA registration for research with Schedule IV substances (Form 225).
 - Source **Amfetaminil** from a DEA-licensed manufacturer or distributor.
 - Maintain meticulous records of all transactions.
- In Vitro Studies:
 - Conduct receptor binding assays to confirm the mechanism of action.
 - Perform cell-based assays to evaluate potency and efficacy.
 - Assess metabolic stability and potential for drug-drug interactions.
- Animal Studies:
 - Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile in at least two animal species.
 - Toxicology Studies:
 - Acute toxicity studies to determine the median lethal dose (LD50).
 - Repeat-dose toxicity studies to evaluate the effects of long-term exposure.
 - Safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, central nervous system).

- Efficacy Studies: Utilize validated animal models relevant to the proposed therapeutic indication.

Regulatory Workflow for Initiating Clinical Research

The following diagram illustrates the key steps and interactions with regulatory agencies for initiating a clinical trial with **Amfetaminil**.



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